![molecular formula C12H13Cl7 B14699294 1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane CAS No. 27323-30-4](/img/structure/B14699294.png)
1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[221]heptane is a highly chlorinated organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane typically involves multiple steps, starting from simpler chlorinated precursors. The reaction conditions often require the use of strong chlorinating agents and controlled environments to ensure the selective introduction of chlorine atoms at specific positions on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced reactors and separation techniques to achieve high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chlorinated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated products.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex chlorinated compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals or as a model compound for studying drug interactions.
Industry: Utilized in the production of specialized materials and chemicals, such as pesticides and flame retardants.
Wirkmechanismus
The mechanism by which 1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The multiple chlorine atoms can enhance the compound’s binding affinity and specificity, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentachloropyridine: Another highly chlorinated compound with broad applications in organic synthesis.
Pentachlorophenol: Used as a pesticide and disinfectant, known for its high toxicity and environmental persistence.
1,2,3,4,5-Pentachlorocyclopentane: A chlorinated cyclopentane derivative with similar chemical properties.
Uniqueness
1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane is unique due to its bicyclic structure and the presence of both cyclopropyl and dimethyl groups, which contribute to its distinct reactivity and potential applications. Its high degree of chlorination also sets it apart from other similar compounds, providing unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
27323-30-4 |
|---|---|
Molekularformel |
C12H13Cl7 |
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
1,3,4,5,5-pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H13Cl7/c1-7(2)8(13)4-10(16,11(17,18)5-8)12(7,19)6-3-9(6,14)15/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
PKMVCFWOXKRRDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(CC(C1(C3CC3(Cl)Cl)Cl)(C(C2)(Cl)Cl)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


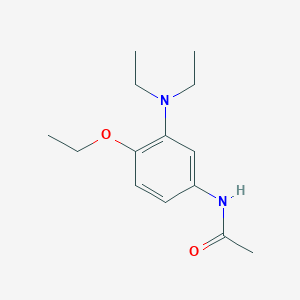
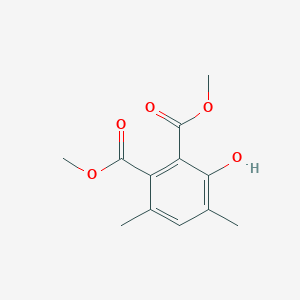
![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)
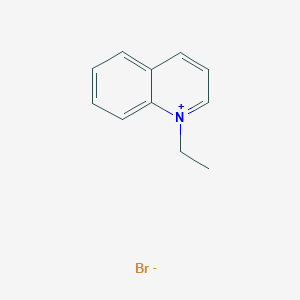

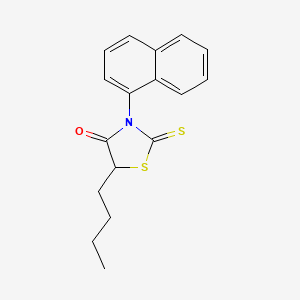
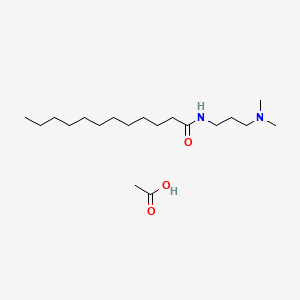
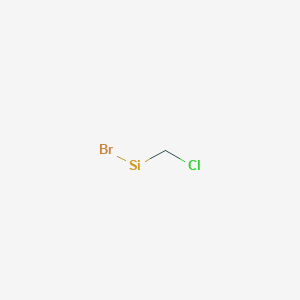
![2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14699250.png)
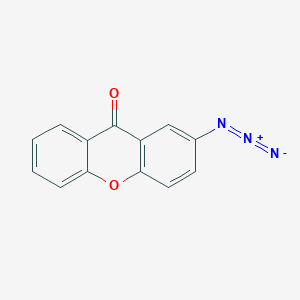
![Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14699258.png)



